molecular formula C13H13N3O5S2 B2641867 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide CAS No. 476293-77-3

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide

Cat. No.: B2641867
CAS No.: 476293-77-3
M. Wt: 355.38
InChI Key: UDDLNGXLSJHZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)butyramide is a chemical compound with the CAS Registry Number 476293-77-3 . It has a molecular formula of C13H13N3O5S2 and a molecular weight of 355.39 g/mol . The compound features a thiazole core, a (4-nitrophenyl)sulfonyl group, and a butyramide side chain. Compounds containing the sulfonamide functional group, similar to this one, are of significant interest in medicinal chemistry research due to their wide range of potential biological activities . Sulfonamides are known to interfere with metabolic processes and are investigated for applications such as enzyme inhibition . For instance, some N-substituted sulfonyl amide derivatives have been studied as potent inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are key targets in research areas like neurodegenerative diseases . The presence of both sulfonyl and thiazole groups in its structure suggests this compound may serve as a valuable building block or intermediate in organic synthesis and drug discovery efforts. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c1-2-3-11(17)15-13-14-8-12(22-13)23(20,21)10-6-4-9(5-7-10)16(18)19/h4-8H,2-3H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDLNGXLSJHZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with thiazole derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.

Scientific Research Applications

Chemical Properties and Structure

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide has the following chemical characteristics:

  • Molecular Formula : C11H12N3O5S
  • Molecular Weight : 327.34 g/mol
  • CAS Number : 7354-88-3

The compound features a thiazole ring substituted with a nitrophenyl group and a butyramide moiety, which contributes to its biological activity and potential applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a thiazole scaffold have been shown to induce apoptosis in cancer cells, making them promising candidates for drug development .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. This compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy .

Pesticidal Activity

The compound has been investigated for its pesticidal properties, particularly against agricultural pests. Studies indicate that this compound can effectively inhibit the growth of certain insect species, making it a candidate for developing new agrochemicals .

Polymer Chemistry

In material science, thiazole derivatives are explored for their role in polymer synthesis. This compound can serve as a monomer in the production of specialty polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices may enhance the materials' performance in various applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial EfficacyEffective against multiple bacterial strains
Pesticidal EffectsInhibited growth of agricultural pests
Polymer SynthesisEnhanced thermal properties in polymer applications

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function . This interaction can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Varying Amide Chains

Compounds 5a–5d () share a sulfamoylphenyl-tetrahydrofuran core but differ in amide chain length (C4–C7). Key comparisons include:

Compound Amide Chain Melting Point (°C) Yield (%) Molecular Weight ([M+H]+)
5a (Butyramide) C4 180–182 51.0 327.4
5b (Pentanamide) C5 174–176 45.4 341.4
5c (Hexanamide) C6 142–143 48.3 355.4
5d (Heptanamide) C7 143–144 45.4 369.4

Key Findings :

  • Longer alkyl chains (e.g., hexanamide, heptanamide) correlate with lower melting points, suggesting reduced crystallinity and increased lipophilicity.
  • Yields remain consistent (~45–51%) regardless of chain length, indicating minimal synthetic challenges for alkylation steps .

The target compound’s butyramide group (C4) may balance lipophilicity and solubility compared to longer chains in 5b–5d.

Heterocyclic Core Modifications

  • Compound 6d (): N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide replaces the thiazole ring with an oxadiazole core. This modification alters electronic properties and binding interactions.
  • Compound 53d (): 2-((4-Benzyl-6-hydroxypyrimidin-2-yl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide shares the 4-nitrophenylsulfonyl-thiazole core but substitutes butyramide with a pyrimidine-thio-acetamide group. The acetamide linker and pyrimidine moiety increase molecular weight (530 [M+H]+) and may improve target affinity due to additional hydrogen-bonding sites .

Enzymatic Hydrolysis and Stability

highlights that N-(4-nitrophenyl)-butyramide undergoes hydrolysis by serine hydrolases via a conserved mechanism. The target compound’s 4-nitrophenylsulfonyl group, however, introduces steric and electronic differences that could reduce enzymatic degradation compared to simpler nitroaryl amides.

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide is a thiazole derivative that has attracted considerable attention in biological and medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's IUPAC name is N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide, with the molecular formula C13H13N3O5SC_{13}H_{13}N_3O_5S. The presence of the nitrophenyl group and the sulfonamide moiety contributes to its biological activity.

PropertyValue
Molecular Weight313.38 g/mol
CAS Number476293-77-3
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antitumor potential . Studies conducted on cancer cell lines have demonstrated that this compound can induce apoptosis in tumor cells. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies.

The proposed mechanism of action involves the interaction of the thiazole ring with specific enzymes and proteins within the target cells. This interaction may inhibit critical cellular pathways, such as those involved in DNA replication and repair, thereby enhancing the efficacy of conventional chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties relative to standard antibiotics .

Study 2: Antitumor Effects

In another study focused on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

To contextualize its activity, this compound can be compared with other thiazole derivatives known for their biological activities:

Compound NameActivity TypeMIC (µg/mL)
SulfathiazoleAntimicrobial16
RitonavirAntiviralNot applicable
AbafunginAntifungal8
BleomycinAntineoplastic0.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide, and how can structural purity be validated?

  • Answer : The compound can be synthesized via sulfonylation of the thiazole core followed by amidation. For example, sulfonylation of 5-aminothiazole derivatives with 4-nitrobenzenesulfonyl chloride in anhydrous DCM under basic conditions (e.g., triethylamine) yields the sulfonyl intermediate. Subsequent coupling with butyric acid via EDCI/HOBt activation provides the final product. Structural validation requires 1H/13C-NMR to confirm proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and HRMS for molecular ion verification (e.g., [M+H]+ matching theoretical mass). Purity should be assessed via HPLC (>95% by area normalization) .

Q. How can researchers evaluate the compound’s enzyme inhibitory activity, particularly against carbonic anhydrases (CAs)?

  • Answer : Use fluorescence-based thermal shift assays (TSA) to measure binding affinity to hCA isoforms (e.g., hCA I/II). A dose-dependent shift in protein melting temperature (ΔTm) indicates binding. Follow with stopped-flow CO2 hydration assays to determine IC50 values. For example, reports similar sulfonamide-thiazole derivatives binding to hCA I via interactions with Zn²⁺-coordinating residues (e.g., His94, Gln92); this methodology can be adapted .

Q. What spectroscopic techniques are critical for characterizing the compound’s tautomeric or conformational dynamics?

  • Answer : IR spectroscopy identifies tautomeric forms (e.g., absence of νS-H at ~2500 cm⁻¹ confirms thione tautomer dominance). VT-NMR (variable-temperature NMR) can detect conformational changes in solution, while X-ray crystallography (as in ) resolves solid-state geometry, including dihedral angles between the thiazole and sulfonylphenyl groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding modes for this compound across different enzyme targets (e.g., CDK7 vs. hCA I)?

  • Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using published crystal structures (e.g., PDB: 6I0L for hCA I). Compare binding poses with CDK7 homology models. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns can assess stability of key interactions (e.g., sulfonyl oxygen hydrogen bonds). suggests CDK7 inhibition via acrylamide-thiazole derivatives, but structural differences (butyramide vs. acrylamide) may alter selectivity .

Q. What strategies improve selectivity of this compound for hCA IX over off-target isoforms (e.g., hCA I/II)?

  • Answer : Modify the butyramide tail to introduce bulkier substituents (e.g., cyclopropyl) that sterically hinder binding to hCA I/II’s narrower active sites. Use site-saturation mutagenesis of hCA IX to identify residues critical for selectivity. highlights the importance of the sulfonyl group for Zn²⁺ coordination, which can be optimized for isoform-specific interactions .

Q. How does tautomerism of the thiazole ring impact biological activity, and how can this be experimentally probed?

  • Answer : Thiazole tautomerism (e.g., 2-aminothiazole vs. thione forms) alters electron density and hydrogen-bonding capacity. Use deuterium exchange experiments (NMR) to track protonation states in solution. Compare activity of tautomer-locked analogs (e.g., methylated derivatives) in enzyme assays. demonstrates that triazole-thione tautomers dominate in similar systems, which can guide experimental design .

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy of this compound in oncology research?

  • Answer : Use orthotopic xenografts (e.g., MDA-MB-231 for breast cancer) with fluorescent labeling for tumor tracking. Monitor plasma half-life via LC-MS/MS after IV/oral dosing. ’s CDK7 inhibitor data suggest combining with standard chemotherapeutics (e.g., cisplatin) to evaluate synergy. Include hCA IX-overexpressing models to link target engagement to efficacy .

Methodological Notes

  • Contradiction Management : If enzyme inhibition data conflict (e.g., hCA I vs. CDK7), validate using isoform-specific inhibitors in counter-screens.
  • Data Reproducibility : Ensure synthetic batches are characterized by elemental analysis (C, H, N ±0.4%) to confirm consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.